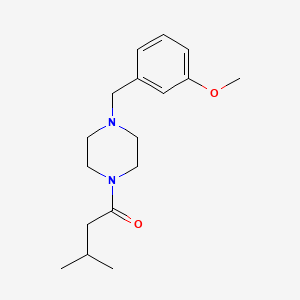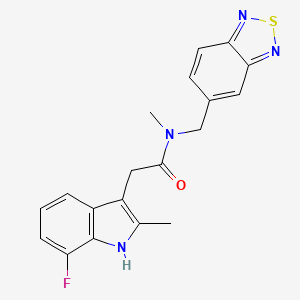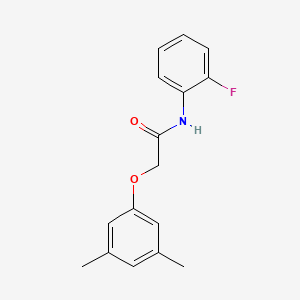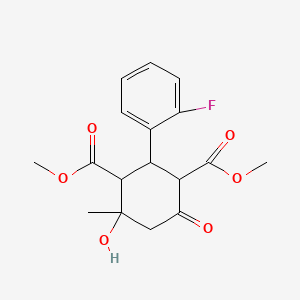
1-(3-methoxybenzyl)-4-(3-methylbutanoyl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-methoxybenzyl)-4-(3-methylbutanoyl)piperazine, also known as GSK-3β inhibitor VIII, is a chemical compound that has been widely used in scientific research. It belongs to the class of piperazine derivatives and has shown promising results in various studies related to neuroscience, cancer, and diabetes.
作用机制
1-(3-methoxybenzyl)-4-(3-methylbutanoyl)piperazine inhibits 1-(3-methoxybenzyl)-4-(3-methylbutanoyl)piperazineβ by binding to its ATP-binding site. This prevents the phosphorylation of various downstream targets of 1-(3-methoxybenzyl)-4-(3-methylbutanoyl)piperazineβ, leading to the inhibition of various cellular processes. 1-(3-methoxybenzyl)-4-(3-methylbutanoyl)piperazineβ has been shown to play a role in the regulation of various signaling pathways such as the Wnt/β-catenin pathway, which is involved in cell proliferation and differentiation. Therefore, the inhibition of 1-(3-methoxybenzyl)-4-(3-methylbutanoyl)piperazineβ by 1-(3-methoxybenzyl)-4-(3-methylbutanoyl)piperazine has been shown to have therapeutic potential in various diseases such as Alzheimer's disease, cancer, and diabetes.
Biochemical and Physiological Effects
1-(3-methoxybenzyl)-4-(3-methylbutanoyl)piperazine has been shown to have various biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells by inducing apoptosis. It has also been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes. In addition, it has been shown to improve cognitive function in animal models of Alzheimer's disease.
实验室实验的优点和局限性
1-(3-methoxybenzyl)-4-(3-methylbutanoyl)piperazine has several advantages for lab experiments. It is a highly selective inhibitor of 1-(3-methoxybenzyl)-4-(3-methylbutanoyl)piperazineβ and has shown promising results in various studies related to neuroscience, cancer, and diabetes. However, there are also some limitations to its use. It has poor solubility in aqueous solutions, which can make it difficult to use in certain experiments. In addition, its mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments.
未来方向
There are several future directions for the use of 1-(3-methoxybenzyl)-4-(3-methylbutanoyl)piperazine in scientific research. One potential direction is the development of more potent and selective 1-(3-methoxybenzyl)-4-(3-methylbutanoyl)piperazineβ inhibitors based on the structure of 1-(3-methoxybenzyl)-4-(3-methylbutanoyl)piperazine. Another potential direction is the use of 1-(3-methoxybenzyl)-4-(3-methylbutanoyl)piperazine in combination with other drugs for the treatment of various diseases. Finally, further studies are needed to fully understand the mechanism of action of 1-(3-methoxybenzyl)-4-(3-methylbutanoyl)piperazine and its potential therapeutic applications.
Conclusion
1-(3-methoxybenzyl)-4-(3-methylbutanoyl)piperazine is a promising compound that has shown potential in various studies related to neuroscience, cancer, and diabetes. Its selective inhibition of 1-(3-methoxybenzyl)-4-(3-methylbutanoyl)piperazineβ has led to its use in various experiments related to the regulation of cellular processes. However, further studies are needed to fully understand its mechanism of action and its potential therapeutic applications.
合成方法
The synthesis of 1-(3-methoxybenzyl)-4-(3-methylbutanoyl)piperazine involves the reaction of 3-methoxybenzylamine with 3-methylbutanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform. The product is then purified using column chromatography to obtain a pure compound.
科学研究应用
1-(3-methoxybenzyl)-4-(3-methylbutanoyl)piperazine has been widely used in scientific research, especially in the field of neuroscience. It has been shown to inhibit glycogen synthase kinase-3β (1-(3-methoxybenzyl)-4-(3-methylbutanoyl)piperazineβ), which is involved in various cellular processes such as cell proliferation, differentiation, and apoptosis. 1-(3-methoxybenzyl)-4-(3-methylbutanoyl)piperazineβ has also been implicated in the pathology of various diseases such as Alzheimer's disease, bipolar disorder, and diabetes. Therefore, 1-(3-methoxybenzyl)-4-(3-methylbutanoyl)piperazineβ inhibitors such as 1-(3-methoxybenzyl)-4-(3-methylbutanoyl)piperazine have been studied extensively for their therapeutic potential.
属性
IUPAC Name |
1-[4-[(3-methoxyphenyl)methyl]piperazin-1-yl]-3-methylbutan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O2/c1-14(2)11-17(20)19-9-7-18(8-10-19)13-15-5-4-6-16(12-15)21-3/h4-6,12,14H,7-11,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIDPCINGOJTBFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)N1CCN(CC1)CC2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-({4-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]-1-piperazinyl}methyl)-3-piperidinol dihydrochloride](/img/structure/B5614040.png)


![2-[({[(3-chlorophenyl)amino]carbonyl}amino)methyl]-N,N-dimethyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxamide](/img/structure/B5614050.png)
![1-(1-{[3-(2-ethylphenoxy)-1-azetidinyl]carbonyl}propyl)-1H-pyrazole](/img/structure/B5614051.png)
![N-{[1-(pyrrolidin-1-ylcarbonyl)piperidin-3-yl]methyl}biphenyl-4-carboxamide](/img/structure/B5614058.png)
![2-[4-(3-methoxypropyl)-1-piperidinyl]-N,N-dimethyl-1-(2-methylphenyl)-2-oxoethanamine](/img/structure/B5614060.png)
![(3S*,4R*)-4-(1,3-benzodioxol-5-yl)-1-[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B5614073.png)
![5-{[(2-chlorophenyl)amino]sulfonyl}-2-methoxybenzamide](/img/structure/B5614082.png)
![N-{1-[1-(3-methoxyphenyl)-1H-pyrazol-4-yl]ethyl}-2,3,5-trimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5614086.png)

![N-(2-chloro-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide](/img/structure/B5614101.png)
![3,3,8-trimethyl-8-{2-[(2-methylphenyl)amino]-1,3-thiazol-4-yl}-2,7-dioxaspiro[4.4]nonane-1,6-dione](/img/structure/B5614114.png)